Methyl 2-[(trimethylsilyl)oxy]undecanoate
Description
Properties
CAS No. |
144457-25-0 |
|---|---|
Molecular Formula |
C15H32O3Si |
Molecular Weight |
288.50 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxyundecanoate |
InChI |
InChI=1S/C15H32O3Si/c1-6-7-8-9-10-11-12-13-14(15(16)17-2)18-19(3,4)5/h14H,6-13H2,1-5H3 |
InChI Key |
BTHFSZMABUNFAS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Silylation Using Chlorotrimethylsilane and Base
One of the most widely used methods involves reacting the ketone or ester with chlorotrimethylsilane (TMSCl) in the presence of a base such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically carried out under an inert atmosphere (nitrogen) to prevent moisture interference.
-
- React ketone (e.g., methyl undecanoate derivative) with TMSCl and triethylamine in acetonitrile or dichloromethane at room temperature.
- Stir the mixture overnight under nitrogen.
- Quench with ice-water and extract with pentane or hexanes.
- Dry organic layers over sodium sulfate and concentrate under vacuum to yield the crude silyl enol ether.
- Purify by vacuum distillation or chromatography if necessary.
- Yield: Typically around 80%.
Lithium Hexamethyldisilazide (LiHMDS) Mediated Silylation
Another approach uses a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) to generate the enolate intermediate at low temperature (0 °C), followed by addition of TMSCl.
- Procedure :
- Add ketone to a cooled solution of LiHMDS in tetrahydrofuran (THF) at 0 °C.
- Stir for 30 minutes to form the enolate.
- Add TMSCl dropwise at 0 °C and stir for an additional 45 minutes.
- Quench with saturated aqueous sodium bicarbonate.
- Extract with hexanes, wash, dry, and concentrate to obtain the silyl enol ether as a yellow oil.
Silylation in the Presence of Sodium Iodide and Triethylamine in DMF
A high-temperature method involves stirring the ketone with TMSCl, triethylamine, and sodium iodide in dimethylformamide (DMF) at 80 °C under nitrogen for 12 hours.
Use of Trimethylsilyl Triflate (TMSOTf)
Trimethylsilyl triflate is a more reactive silylating agent that can be used with triethylamine in anhydrous dichloromethane at 0 °C to room temperature.
- Procedure :
- Add ketone to dry dichloromethane under nitrogen at 0 °C.
- Add triethylamine followed by dropwise addition of TMSOTf over 10 minutes.
- Stir overnight at room temperature.
- Quench with saturated sodium bicarbonate solution and extract with dichloromethane.
- Dry and concentrate to obtain the silyl enol ether.
Comparative Data Table of Preparation Methods
| Method | Base Used | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| TMSCl + Triethylamine | Triethylamine | Acetonitrile/DCM | Room temp | Overnight | ~80 | Simple, mild conditions |
| TMSCl + DBU | DBU | DCM | Room temp | 12 hours | High | Mild base, good for sensitive substrates |
| LiHMDS + TMSCl | LiHMDS | THF | 0 °C | ~1 hour | Moderate | Requires low temperature, strong base |
| TMSCl + Triethylamine + NaI | Triethylamine + NaI | DMF | 80 °C | 12 hours | Moderate | High temperature, longer reaction time |
| TMSOTf + Triethylamine | Triethylamine | DCM | 0 °C to RT | Overnight | High | More reactive silylating agent |
Research Findings and Notes
The choice of base and solvent significantly affects the reaction rate and yield. Strong, non-nucleophilic bases like LiHMDS favor enolate formation at low temperatures, which can improve selectivity but require careful temperature control.
Using TMSOTf as the silylating agent can enhance reaction efficiency due to its higher electrophilicity compared to TMSCl, but it is more moisture sensitive and requires strictly anhydrous conditions.
The presence of sodium iodide in DMF facilitates the silylation at elevated temperatures, possibly by enhancing the nucleophilicity of the oxygen or stabilizing intermediates.
The crude silyl enol ethers are often used directly in subsequent reactions without further purification, but NMR analysis is recommended to confirm purity.
The silyl enol ether formation is a key step in organic synthesis, enabling further transformations such as photocatalytic coupling or radical reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(trimethylsilyl)oxy]undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides or alkoxides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Undecanoic acid derivatives
Reduction: Undecanol derivatives
Substitution: Various substituted undecanoates
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
Methyl 2-[(trimethylsilyl)oxy]undecanoate serves as a valuable intermediate in the synthesis of various organic compounds. Its trimethylsilyl group enhances the reactivity of the molecule, making it suitable for use in several organic transformations. For instance, it can participate in nucleophilic substitutions and coupling reactions, which are essential for constructing complex organic frameworks.
Reagent in Silylation Reactions
The presence of the trimethylsilyl group allows this compound to function as a silylating agent. Silylation is a critical step in organic synthesis for protecting hydroxyl groups during multi-step reactions, thus increasing the efficiency of synthetic pathways. This capability is particularly useful in the synthesis of alcohols and phenols.
Materials Science
Surfactant Properties
Due to its amphiphilic nature, this compound can be utilized as a surfactant in various formulations. Its ability to lower surface tension makes it suitable for applications in emulsions and dispersions, which are vital in coatings, cosmetics, and pharmaceuticals.
Polymer Additive
In materials science, this compound can act as an additive in polymer formulations to enhance properties such as flexibility and thermal stability. The incorporation of organosilicon compounds like this compound into polymers can improve their mechanical properties and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of methyl 2-[(trimethylsilyl)oxy]undecanoate involves the trimethylsilyl group, which acts as a protecting group for hydroxyl functionalities. This protection allows for selective reactions at other sites of the molecule without interference from the hydroxyl group. The trimethylsilyl group can be removed under mild conditions, revealing the hydroxyl group for further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Esters with Varied Substituents
- Methyl 12-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-3-oxododecanoate: This compound () shares a similar ester backbone but incorporates an azide-functionalized polyethylene glycol (PEG) chain and a ketone group. Unlike Methyl 2-[(trimethylsilyl)oxy]undecanoate, its synthesis involves oxalyl chloride-mediated activation of a carboxylic acid, followed by coupling with Meldrum’s acid. The azide group enables click chemistry applications (e.g., bioconjugation), whereas the TMS group in the target compound is more suited for hydroxyl protection .
- Methyl Tetradecanoate (Methyl Myristate, CAS 124-10-7): A simple methyl ester lacking functionalized substituents (). Its applications focus on industrial lubricants and surfactants due to its non-polar alkyl chain. The absence of a TMS or other functional groups limits its utility in synthetic chemistry compared to this compound .
Sulfonylurea Methyl Esters (Pesticide Derivatives):
highlights methyl esters such as triflusulfuron methyl and metsulfuron methyl, which contain sulfonylurea moieties. The TMS group in the target compound precludes pesticidal activity but enhances its stability in non-aqueous synthetic environments .
Key Comparative Data Table
Research Findings and Functional Insights
- Reactivity: The TMS group in this compound offers temporary protection for hydroxyl groups, which can be cleaved under mild acidic conditions (e.g., aqueous HF or TBAF). This contrasts with azide- or sulfonylurea-containing esters, where functional groups are either reactive (azides) or biologically active (sulfonylureas) .
- Stability : The steric bulk of the TMS group enhances stability against nucleophilic attack, making the compound less prone to hydrolysis compared to methyl esters with electron-withdrawing groups (e.g., ketones in ).
- Applications: While simpler methyl esters () are commodity chemicals, this compound’s niche lies in specialized organic synthesis, particularly in lipid modification or polymer science.
Biological Activity
Methyl 2-[(trimethylsilyl)oxy]undecanoate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on available research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a trimethylsilyl group, which enhances its stability and solubility in organic solvents. The general structure can be represented as follows:
This compound is often used in organic synthesis and as a reagent in various chemical reactions.
Synthesis
The synthesis of this compound typically involves the reaction of undecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction pathway can be summarized as follows:
- Formation of Trimethylsilyl Ester : Undecanoic acid reacts with trimethylsilyl chloride to form the corresponding trimethylsilyl ester.
- Methylation : The trimethylsilyl ester is then methylated using methyl iodide or another suitable methylating agent.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating the antibacterial effects, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food and pharmaceutical applications .
Neurotoxicity Studies
In neurotoxicity assessments, this compound was investigated for its effects on acetylcholine receptors. It demonstrated a moderate affinity for nicotinic acetylcholine receptors, which are crucial for neurotransmission. The compound's interaction with these receptors could imply potential neuroactive properties, although further studies are necessary to fully elucidate its mechanism of action .
Anti-inflammatory Effects
In vitro studies have reported that this compound possesses anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
